molecular formula C20H18N4O4S2 B12161217 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12161217
M. Wt: 442.5 g/mol
InChI Key: BPIRYXHUXSIYAF-PTNGSMBKSA-N
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Description

  • The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole family, which is a class of heterocyclic aromatic compounds.
  • Indole derivatives have diverse biological activities and are found in various synthetic drug molecules. They exhibit antiviral, anti-inflammatory, anticancer, antioxidant, and other properties .
  • Our compound contains an indole nucleus, which provides the skeleton for several important molecules, including LSD and strychnine.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I recommend exploring related literature or scientific databases for detailed methods.
    • Generally, indole derivatives can be synthesized via various methods, such as Fischer indole synthesis, Bischler–Möhlau indole synthesis, or transition-metal-catalyzed reactions.
  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its indole moiety.

      Common Reagents and Conditions:

      Major Products: These reactions may yield various derivatives with modified substituents on the indole ring.

  • Scientific Research Applications

      Chemistry: Indole derivatives serve as building blocks in medicinal chemistry, drug discovery, and organic synthesis.

      Biology: Some indole derivatives exhibit antitumor, antimicrobial, or anti-inflammatory effects.

      Medicine: Investigate their potential as drug candidates for specific diseases.

      Industry: Explore applications in agrochemicals, dyes, and materials.

  • Mechanism of Action

    • Unfortunately, specific information about this compound’s mechanism of action is scarce. indole derivatives often interact with cellular receptors, enzymes, or signaling pathways.
    • Further research is needed to understand how this compound exerts its effects.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, you might compare it to other indole-based drugs or derivatives.
    • Similar compounds include tryptophan (a natural indole) and various synthetic indole derivatives with diverse biological activities.

    Remember that further exploration in scientific literature and databases will provide more detailed insights into this intriguing compound

    Properties

    Molecular Formula

    C20H18N4O4S2

    Molecular Weight

    442.5 g/mol

    IUPAC Name

    (5Z)-3-(furan-2-ylmethyl)-5-[[2-[2-hydroxyethyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C20H18N4O4S2/c1-22(8-9-25)17-14(18(26)23-7-3-2-6-16(23)21-17)11-15-19(27)24(20(29)30-15)12-13-5-4-10-28-13/h2-7,10-11,25H,8-9,12H2,1H3/b15-11-

    InChI Key

    BPIRYXHUXSIYAF-PTNGSMBKSA-N

    Isomeric SMILES

    CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

    Canonical SMILES

    CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

    Origin of Product

    United States

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